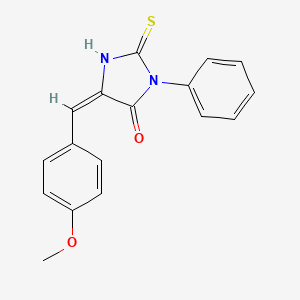

(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as 5E-MBP-3P-3,5-DHI-4H-I-4-O, is an organic compound belonging to the imidazole family of heterocyclic compounds. It is a colorless solid with a melting point of 106-107°C and is soluble in many organic solvents. This compound has attracted considerable attention due to its potential applications in the fields of organic chemistry, pharmacology, and medicinal chemistry.

科学的研究の応用

Synthesis and Chemical Properties

Thiohydantoins and Tautomerization : A study by Edward & Liu (1969) explored the structure and reactions of thiohydantoin compounds, revealing the existence of tautomers similar to "(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one". They showed that mono- and dibenzylation reactions could provide insights into the compound's chemical behavior, particularly focusing on sulfur reactions rather than nitrogen (Edward & Liu, 1969).

Crystal Structure Analysis : Hu & Chen (2015) conducted a study on a similar compound, analyzing its crystal structure and spectroscopic properties. This research highlighted the compound's molecular interactions, including weak intramolecular hydrogen bonds and π–π stacking, which are crucial for understanding its chemical and physical properties (Hu & Chen, 2015).

Applications in Catalysis

Lewis Acid Catalyzed Reactions : Bhattacharjya, Agasti, & Ramanathan (2006) investigated the synthesis of imidazolin-5-one derivatives through carbon-carbon bond formation catalyzed by Lewis acids. Their findings demonstrate the compound's utility in organic synthesis, offering a pathway for creating structurally diverse molecules under solvent-free conditions (Bhattacharjya et al., 2006).

Biological Activities

Antibacterial and Nematicidal Activities : A study by Srinivas, Nagaraj, & Reddy (2008) on methylene-bis-thiazolidinone derivatives, including those related to "this compound", showed potential antibacterial and nematicidal activities. This suggests the compound's derivatives could be explored for applications in agriculture and medicine (Srinivas et al., 2008).

作用機序

Target of Action

The primary targets of (5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one are cyclooxygenase-1, cyclooxygenase-2, proteinase-activated receptor 1, and vitamin K epoxide reductase . These targets play a crucial role in inflammation, pain sensation, and blood clotting processes.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction leads to changes in the physiological processes controlled by these targets.

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation, pain sensation, and blood clotting. By inhibiting cyclooxygenase-1 and cyclooxygenase-2, this compound reduces the production of prostaglandins, which are involved in inflammation and pain . By inhibiting proteinase-activated receptor 1 and vitamin K epoxide reductase, it affects the coagulation cascade, potentially reducing blood clotting .

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammation and pain due to decreased prostaglandin production, and potentially reduced blood clotting due to its effects on the coagulation cascade .

特性

IUPAC Name |

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-21-14-9-7-12(8-10-14)11-15-16(20)19(17(22)18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,22)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVSDYCWRPBVAF-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine](/img/structure/B2679392.png)

![N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2679395.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2679397.png)

![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679399.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide](/img/structure/B2679401.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2679403.png)

![3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679408.png)

![{1-[3-(2-Methoxyphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2679409.png)

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)